molecular formula C20H11Cl2N3O4 B3745902 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No. B3745902
M. Wt: 428.2 g/mol
InChI Key: DZZDWJLZTFLCTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The resulting compounds were then subjected to the Vilsmeier–Haack reaction with POCl3 in DMF to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a benzoxazole ring (a fused benzene and oxazole ring) with two chlorine atoms at the 5 and 7 positions, a phenyl ring attached to the 3 position of the benzoxazole, and a nitrobenzamide group attached to the phenyl ring .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of benzoxazoles, nitrobenzamides, and chlorinated aromatics. For instance, the chlorine atoms might be displaced in nucleophilic aromatic substitution reactions . The nitro group could be reduced to an amino group, and the benzamide portion of the molecule could participate in various condensation reactions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Its potential biological activities could be explored, and it could be tested for various applications, such as in medicine or as a building block for more complex molecules .

properties

IUPAC Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O4/c21-12-9-15(22)18-16(10-12)24-20(29-18)11-4-3-5-13(8-11)23-19(26)14-6-1-2-7-17(14)25(27)28/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZDWJLZTFLCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Reactant of Route 5
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Reactant of Route 6
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

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